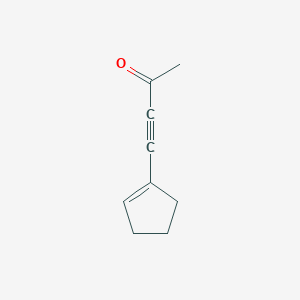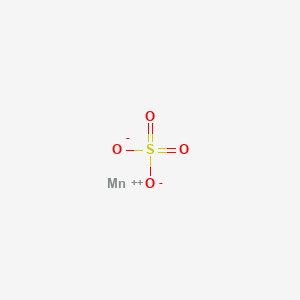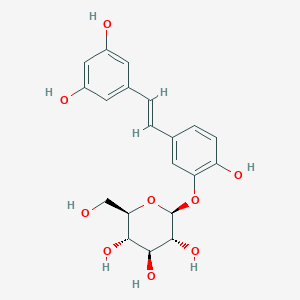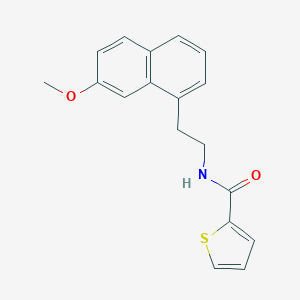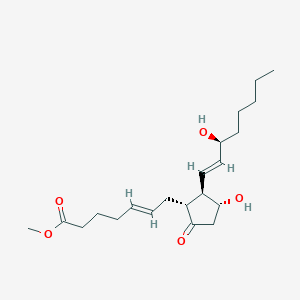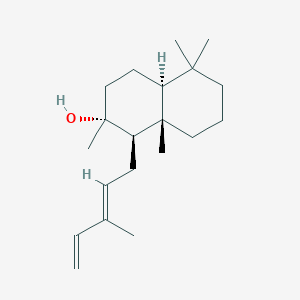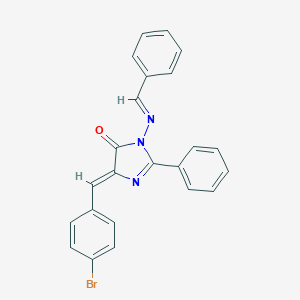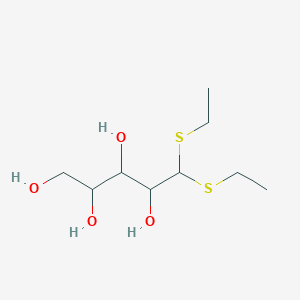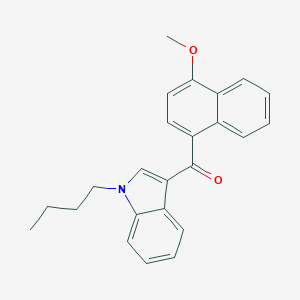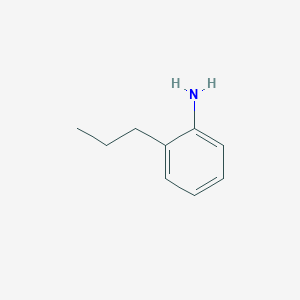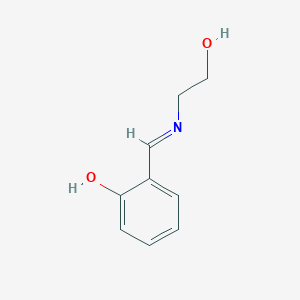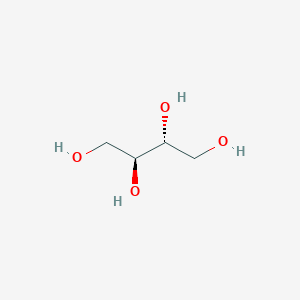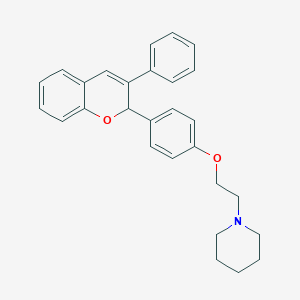
1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine, also known as PB28, is a synthetic compound that has gained significant attention in the field of cancer research. PB28 belongs to the class of compounds known as selective estrogen receptor modulators (SERMs), which have been shown to have anti-tumor properties.
作用機序
1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine acts as a SERM by binding to estrogen receptors (ERs) in cancer cells. 1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine has a higher affinity for ERβ than for ERα, which may contribute to its anti-tumor properties. 1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine has also been shown to inhibit the activity of the enzyme aromatase, which is involved in the production of estrogen. By inhibiting aromatase, 1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine reduces the amount of estrogen available to cancer cells, which can slow down tumor growth.
Biochemical and Physiological Effects:
1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine has been shown to have several biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, 1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine has been shown to increase bone density in animal models, making it a potential therapeutic agent for osteoporosis. 1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine has also been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One advantage of using 1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine in lab experiments is its specificity for ERβ. This allows researchers to study the effects of ERβ activation on cancer cells without the confounding effects of ERα activation. However, 1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine has a relatively short half-life, which may limit its effectiveness in some experiments. In addition, 1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine is a synthetic compound that may have off-target effects, which can complicate data interpretation.
将来の方向性
There are several future directions for research on 1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine. One area of interest is the development of 1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine analogs with improved pharmacokinetic properties. Another area of interest is the study of 1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine in combination with other anti-tumor agents, such as chemotherapy drugs or immune checkpoint inhibitors. Finally, the role of 1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine in other diseases, such as osteoporosis and neurodegenerative diseases, warrants further investigation.
Conclusion:
In conclusion, 1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine is a synthetic compound with promising anti-tumor and anti-inflammatory properties. 1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine acts as a SERM by binding to ERβ and inhibiting aromatase activity. 1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine has several biochemical and physiological effects, including increased bone density and neuroprotection. While 1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine has some limitations for lab experiments, there are several future directions for research that may lead to the development of more effective anti-tumor and therapeutic agents.
合成法
1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine is synthesized using a multi-step process that involves the reaction of 3-phenyl-2H-1-benzopyran-2-ol with 4-bromoanisole, followed by the reaction of the resulting product with 1-(2-chloroethyl)piperidine. The final product is then purified using column chromatography. The synthesis of 1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine is a complex process that requires expertise in organic chemistry.
科学的研究の応用
1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine has been extensively studied for its potential as an anti-tumor agent. Studies have shown that 1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine has anti-proliferative effects on breast, ovarian, and prostate cancer cell lines. 1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, 1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
特性
CAS番号 |
130064-18-5 |
|---|---|
製品名 |
1-(2-(4-(3-Phenyl-2H-1-benzopyran-2-yl)phenoxy)ethyl)piperidine |
分子式 |
C28H29NO2 |
分子量 |
411.5 g/mol |
IUPAC名 |
1-[2-[4-(3-phenyl-2H-chromen-2-yl)phenoxy]ethyl]piperidine |
InChI |
InChI=1S/C28H29NO2/c1-3-9-22(10-4-1)26-21-24-11-5-6-12-27(24)31-28(26)23-13-15-25(16-14-23)30-20-19-29-17-7-2-8-18-29/h1,3-6,9-16,21,28H,2,7-8,17-20H2 |
InChIキー |
DBHGMZQRJDUFGS-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C3C(=CC4=CC=CC=C4O3)C5=CC=CC=C5 |
正規SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C3C(=CC4=CC=CC=C4O3)C5=CC=CC=C5 |
同義語 |
2-(4-(2-N-piperidino)ethoxyphenyl)-3-phenyl(2H)benzo(b)pyran 2-(4-(2-piperidinoethoxy)phenyl)-3-phenyl-2H-1-benzopyran CDRI 85-287 CDRI-85-287 PEPP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




